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Compound of Interest

Compound Name: Derazantinib

Cat. No.: B612007 Get Quote

Anwendungsgebiet: Präklinische Bewertung der Wirksamkeit von Derazantinib in Xenograft-

Mausmodellen für die Krebsforschung und Arzneimittelentwicklung.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung
Derazantinib (DZB) ist ein oral bioverfügbarer, potenter niedermolekularer Inhibitor der

Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3 (FGFR1, FGFR2, FGFR3).[1][2][3]

Genetische Aberrationen der FGFR-Signalübertragung, wie Genfusionen, Mutationen oder

Amplifikationen, sind wichtige Treiber bei verschiedenen Krebsarten, darunter das

intrahepatische Cholangiokarzinom (iCCA), Urothelkarzinom, Magenkarzinom und

Lungenkrebs.[4] Derazantinib hemmt die Autophosphorylierung von FGFR1 und FGFR2

dosisabhängig.[2] Zusätzlich zur FGFR-Hemmung zeigt Derazantinib auch Aktivität gegen den

Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf eine mögliche Modulation der

Immunantwort im Tumormikromilieu hindeutet.[1][5] Diese Anwendungs- und Protokollhinweise

beschreiben die Gestaltung und Durchführung von Xenograft-Mausmodellstudien zur

Untersuchung der Antitumor-Wirksamkeit von Derazantinib.

Wirkmechanismus und Signalweg
Derazantinib hemmt kompetitiv die ATP-Bindung an die Kinasedomäne der FGFRs, was die

nachgeschalteten Signalwege blockiert, die an Zellproliferation, -differenzierung, -migration und

Angiogenese beteiligt sind.[2][3] Die Hemmung von CSF1R kann die Infiltration von
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tumorfördernden Makrophagen (M2-TAMs) reduzieren und so das Tumormikromilieu für eine

Anti-Tumor-Immunantwort empfänglicher machen.[4][6]
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Abbildung 1: Vereinfachter Signalweg der Derazantinib-Wirkung.

Experimentelles Design und Protokolle
Das folgende Diagramm zeigt einen typischen Arbeitsablauf für eine Xenograft-Studie mit

Derazantinib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://altogenlabs.com/xenograft-models/gastric-xenograft-model/snu-16-xenograft-model/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.benchchem.com/product/b612007?utm_src=pdf-body-img
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Zellkultur
(z.B. SNU-16)

2. Zellernte und
Präparation

3. Subkutane Injektion
in immundefiziente Mäuse

4. Tumorwachstum
(bis ~100-150 mm³)

5. Randomisierung
in Behandlungsgruppen

6. Behandlungsphase
(Vehikel vs. Derazantinib)

7. Tumormessung
(z.B. 2x pro Woche)

Monitoring

8. Endpunkterhebung
(Tumorvolumen, Gewicht, etc.)

9. Datenanalyse und
Berichterstattung

Click to download full resolution via product page

Abbildung 2: Allgemeiner Arbeitsablauf für Xenograft-Studien.
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Materialien und Reagenzien
Zelllinie: SNU-16 (Magenkarzinom, FGFR2-amplifiziert) oder eine andere relevante Zelllinie

mit FGFR-Aberrationen.

Tiermodell: Immundefiziente Mäuse (z.B. athymische Nude-Mäuse, NOD/SCID).

Derazantinib: Reinsubstanz.

Vehikel zur Formulierung: Z.B. 0,5% Carboxymethylcellulose-Natrium (CMC-Na) in Wasser.

Zellkulturmedien und Reagenzien: Entsprechend den Anforderungen der Zelllinie.

Matrigel®: Für die Zellinjektion.

Messschieber: Zur Messung des Tumorvolumens.

Anästhetika: Z.B. Isofluran.

Protokoll zur Etablierung des Xenograft-Modells
Zellkultur: Kultivieren Sie SNU-16-Zellen unter Standardbedingungen bis zu einer Konfluenz

von 80-90%.

Zellernte: Ernten Sie die Zellen durch Trypsinisierung, waschen Sie sie mit serumfreiem

Medium oder PBS und bestimmen Sie die Zellzahl und Viabilität (mindestens 95%

erforderlich).

Injektionssuspension: Resuspendieren Sie die Zellen in einer 1:1-Mischung aus serumfreiem

Medium/PBS und Matrigel auf eine Endkonzentration von 1 x 10⁷ Zellen/ml. Auf Eis halten.

Injektion: Injizieren Sie 100 µl der Zellsuspension (entspricht 1 x 10⁶ Zellen) subkutan in die

Flanke jeder Maus.[5]

Tumorwachstum: Überwachen Sie die Mäuse regelmäßig auf Tumorbildung. Beginnen Sie

mit der Behandlung, wenn die Tumore ein durchschnittliches Volumen von 100-150 mm³

erreichen.
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Protokoll zur Formulierung und Verabreichung von
Derazantinib

Formulierung: Bereiten Sie eine Suspension von Derazantinib im Vehikel (z.B. 0,5% CMC-

Na) vor. Die Konzentration sollte so gewählt werden, dass das gewünschte Dosisvolumen

(z.B. 10 ml/kg) verabreicht werden kann. Ein Beispiel für eine Dosis in Nagetierstudien ist 30

mg/kg.[7][8]

Verabreichung: Verabreichen Sie Derazantinib oder das Vehikel einmal täglich per oraler

Sonde (Gavage).[7] Die Behandlung sollte über einen vordefinierten Zeitraum (z.B. 21-28

Tage) oder bis zum Erreichen der Endpunkte fortgesetzt werden.

Protokoll zur Tumormessung und Datenerfassung
Messung: Messen Sie die Länge (L) und Breite (W) der Tumore zwei- bis dreimal pro Woche

mit einem digitalen Messschieber.

Volumenberechnung: Berechnen Sie das Tumorvolumen (V) mit der Formel: V = (L × W²) / 2.

[9]

Körpergewicht: Messen Sie das Körpergewicht der Mäuse bei jeder Tumormessung, um die

allgemeine Toxizität zu überwachen.

Endpunkte: Primäre Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und

die statistische Signifikanz des Unterschieds im Tumorvolumen zwischen den

Behandlungsgruppen. Sekundäre Endpunkte können das Überleben und die Analyse von

Biomarkern im Tumorgewebe umfassen.

Datenpräsentation und erwartete Ergebnisse
Die Wirksamkeit von Derazantinib korreliert in Xenograft-Modellen signifikant mit der FGFR-

Genexpression.[10] In FGFR-gesteuerten Magenkrebsmodellen zeigte Derazantinib eine

vergleichbare oder höhere Wirksamkeit als andere FGFR-Inhibitoren und Paclitaxel.[10]

Tabelle 1: Beispielhafte quantitative Daten aus einer
Derazantinib-Xenograft-Studie
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Behandlungsg
ruppe

Dosis und
Schema

Mittleres
Tumorvolumen
am Ende der
Studie (mm³)

Tumorwachstu
ms- hemmung
(TGI) in %

p-Wert (vs.
Vehikel)

Vehikel
10 ml/kg, p.o.,

QD
1500 ± 250 - -

Derazantinib
30 mg/kg, p.o.,

QD
450 ± 120 70 <0.01

Positivkontrolle Dosis X Ergebnis Y Ergebnis Z <0.01

Hinweis: Die obigen Daten sind hypothetisch und dienen der Veranschaulichung. Die

tatsächlichen Ergebnisse können je nach Modell und experimentellen Bedingungen variieren.

Tabelle 2: Pharmakokinetische Parameter von
Derazantinib bei Ratten (Einzeldosis)

Parameter Wert (Mittelwert ± SD)

Dosis 30 mg/kg, oral

Cmax (ng/ml) 637,17 ± 85,91

Tmax (h) Nicht spezifiziert

AUC₀→t (ng·h/ml) Nicht spezifiziert

Daten aus einer Studie an Sprague-Dawley-Ratten.[7][8] Pharmakokinetische Profile können

bei Mäusen abweichen.

Fehlerbehebung und Überlegungen
Tumorwachstumsrate: Eine variable Tumorwachstumsrate kann durch sorgfältige

Zellkulturtechniken und die Verwendung von Matrigel minimiert werden.

Toxizität: Überwachen Sie die Mäuse täglich auf Anzeichen von Toxizität (Gewichtsverlust,

Verhaltensänderungen). Eine Dosisanpassung kann erforderlich sein.
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Verabreichung: Eine ordnungsgemäße Technik der oralen Gavage ist entscheidend, um

Verletzungen und Stress bei den Tieren zu minimieren.

Resistenz: Erworbene Resistenz gegen FGFR-Inhibitoren kann durch sekundäre Mutationen

in der FGFR-Kinasedomäne entstehen.[11] Dies kann in Langzeitstudien ein relevanter

Faktor sein.

Fazit
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Rahmen für die

präklinische Untersuchung von Derazantinib in Xenograft-Mausmodellen. Die vorgestellten

Protokolle für die Etablierung des Modells, die Verabreichung des Medikaments und die

Datenerfassung ermöglichen eine robuste Bewertung der Antitumor-Aktivität von Derazantinib.

Die sorgfältige Auswahl des Modells basierend auf dem FGFR-Status und die standardisierte

Durchführung der Experimente sind entscheidend für die Erzielung reproduzierbarer und

klinisch relevanter Daten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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